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Compound of Interest

Compound Name:

4,5,6,7-tetrahydro-1H-

pyrazolo[3,4-c]pyridine

hydrochloride

CAS No.: 1187830-90-5

Cat. No.: B1426005

Get Quote

Executive Summary
The pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry due to its

electronic and steric similarity to the purine ring system found in ATP and GTP. While the [3,4-b]

isomer has been extensively mined, the [3,4-c] isomer offers a novel vector for intellectual

property and distinct structure-activity relationship (SAR) profiles.

This guide outlines a robust screening workflow for a library of N1, C3, C5, and C7-

functionalized pyrazolo[3,4-c]pyridines. The objective is to identify high-affinity ATP-competitive

inhibitors targeting serine/threonine kinases (e.g., CDKs, GSK-3) and validate their efficacy in

cellular models.

Library Design & Structural Context
Before screening, it is critical to understand the library's architecture. The pyrazolo[3,4-

c]pyridine core allows for "vectorial functionalization," enabling the exploration of specific

pockets within the kinase active site:
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N1/N2 Position: Controls solubility and solvent-front interactions.

C3 Position: Often targets the "gatekeeper" residue or deep hydrophobic pocket.

C5/C7 Positions: Critical for interacting with the hinge region and ribose-binding pocket.

Expert Insight: In Fragment-Based Drug Discovery (FBDD), the [3,4-c] core serves as a rigid

anchor. Screening data must be analyzed not just for potency, but for Ligand Efficiency (LE), as

this scaffold is often smaller than fully decorated drug candidates.

The Screening Cascade
A linear "filter" approach is inefficient for this scaffold due to potential off-target effects. We

utilize an integrated parallel screening approach.

Workflow Visualization
The following diagram illustrates the decision matrix for the screening campaign.
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Figure 1: Integrated screening cascade for pyrazolo[3,4-c]pyridine derivatives, moving from

library QC to mechanistic validation.

Primary Screen: Biochemical Kinase Profiling
The primary objective is to identify ATP-competitive binders.

Methodology: Time-Resolved Fluorescence Resonance
Energy Transfer (TR-FRET)
We prefer TR-FRET (e.g., LanthaScreen™) over radiometric assays for its high Z' factor and

resistance to fluorescent interference, which can be an issue with some nitrogen-rich

heterocycles.

Protocol:

Reagents: Recombinant Kinase (e.g., CDK2/CyclinA), Alexa Fluor® labeled tracer (ATP

analog), and Europium-labeled anti-kinase antibody.

Plate Format: 384-well low-volume white plates.

Reaction:

Dispense 10 nL of library compound (in DMSO) using an acoustic liquid handler (e.g.,

Echo 550). Final concentration: 10 µM.[1]

Add 5 µL of Kinase + Antibody mixture. Incubate 15 min.

Add 5 µL of Tracer.

Incubate 60 min at Room Temperature (RT).

Readout: Measure fluorescence ratio (Emission 665 nm / Emission 615 nm) on a multimode

plate reader (e.g., EnVision).

Self-Validating Control System:

Low Control (0% Inhibition): DMSO only.
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High Control (100% Inhibition): Staurosporine (1 µM).

Interference Check: Run a "Tracer + Compound" well without protein to check for intrinsic

fluorescence quenching by the pyrazolo[3,4-c]pyridine core.

Data Analysis: Calculate % Inhibition using the formula:

Secondary Screen: Cellular Viability & Selectivity
Hits with biochemical

are advanced to cell-based assays.

Methodology: CellTiter-Glo® (ATP Quantification)
This assay is chosen because it directly correlates cell number with metabolic activity (ATP

levels), which is relevant since the library targets ATP-binding sites.

Protocol:

Cell Lines:

Target: A549 (Lung), HCT-116 (Colon) - often sensitive to CDK/GSK-3 inhibition.

Counter-Screen: PBMC or HMEC (normal cells) to assess therapeutic index.

Seeding: 3,000 cells/well in 96-well opaque plates. Allow attachment (24 h).

Treatment: Add compounds (serial dilution 10 µM to 1 nM). Incubate for 72 h.

Detection: Add CellTiter-Glo reagent (1:1 ratio). Shake 2 min. Incubate 10 min.

Readout: Luminescence.

Expert Insight: Pyrazolo[3,4-c]pyridines can sometimes exhibit poor membrane permeability

due to polarity. If biochemical potency is high but cellular potency is low, consider checking

PAMPA (Parallel Artificial Membrane Permeability Assay) data before discarding the hit.

Mechanistic Validation: Signaling Pathway Analysis
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To confirm the "on-target" effect, we must visualize the downstream signaling. If the library

targets a MAP Kinase or CDK, we expect decreased phosphorylation of downstream

substrates.

Pathway Visualization (Example: MAPK/ERK Inhibition)
The following diagram depicts the expected intervention point of a pyrazolo[3,4-c]pyridine

inhibitor designed as an ATP-competitor for MEK or ERK.
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Figure 2: Mechanism of Action (MoA) showing ATP-competitive inhibition within the MAPK

signaling cascade.

Data Presentation & Analysis
Quantitative data should be summarized to facilitate Structure-Activity Relationship (SAR)

analysis.

Table 1: Representative Screening Data Format

Compoun
d ID

R1 (N-1) R2 (C-3)
CDK2
IC50 (nM)

GSK-3β
IC50 (nM)

HCT-116
EC50
(µM)

Selectivit
y Index

PZP-C-001 Methyl Phenyl 45 1200 0.8 26x

PZP-C-002 H Phenyl >10,000 >10,000 >50 N/A

PZP-C-003 Isopropyl 4-F-Phenyl 12 850 0.15 70x

Ref

(Stauro)
- - 3 5 0.01 1x

Analysis Logic:

PZP-C-002 demonstrates that N1-substitution is likely critical for activity (possibly due to

tautomer locking or solubility).

PZP-C-003 shows that adding a lipophilic group at N1 and a halogen at C3 improves

potency, likely by filling the hydrophobic pocket of the kinase ATP site.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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